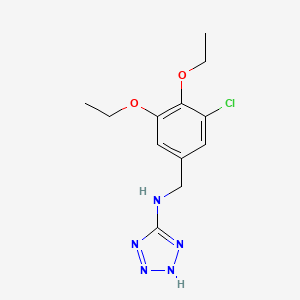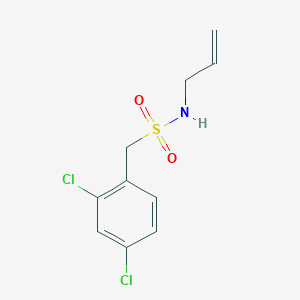
N-(3-chloro-4,5-diethoxybenzyl)-2H-tetrazol-5-amine
説明
N-(3-chloro-4,5-diethoxybenzyl)-2H-tetrazol-5-amine, also known as CDETBTA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
作用機序
The mechanism of action of N-(3-chloro-4,5-diethoxybenzyl)-2H-tetrazol-5-amine is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cellular components, leading to cell death. Additionally, this compound has been shown to induce lysosomal membrane permeabilization, which can trigger cell death through apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its lysosome-targeting properties, this compound has been shown to induce autophagy, a cellular process that involves the degradation of damaged or unwanted cellular components. It has also been shown to induce apoptosis in cancer cells, making it a potential chemotherapeutic agent. However, further studies are needed to fully understand the effects of this compound on different cell types and in different biological systems.
実験室実験の利点と制限
One advantage of N-(3-chloro-4,5-diethoxybenzyl)-2H-tetrazol-5-amine is its selectivity for lysosomes, which can be useful for studying lysosomal function and dynamics. Additionally, its ability to induce ROS-mediated cell death makes it a potential tool for studying cell death pathways. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-(3-chloro-4,5-diethoxybenzyl)-2H-tetrazol-5-amine. One area of interest is its potential as a photosensitizer in photodynamic therapy. Further studies are needed to optimize its photodynamic properties and determine its efficacy in destroying cancer cells. Additionally, this compound's lysosome-targeting properties make it a potential tool for studying lysosomal function in various diseases, such as lysosomal storage disorders. Further studies are needed to determine the potential therapeutic applications of this compound in these diseases.
科学的研究の応用
N-(3-chloro-4,5-diethoxybenzyl)-2H-tetrazol-5-amine has shown potential for use in various scientific research applications. One area of interest is its potential as a fluorescent probe for imaging biological systems. Studies have shown that this compound can selectively label lysosomes in live cells, making it a useful tool for studying lysosomal function and dynamics. Additionally, this compound has been investigated for its potential as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizing agent that can selectively destroy cancer cells.
特性
IUPAC Name |
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2H-tetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN5O2/c1-3-19-10-6-8(5-9(13)11(10)20-4-2)7-14-12-15-17-18-16-12/h5-6H,3-4,7H2,1-2H3,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDVMHYBNIMULJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC2=NNN=N2)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[4-(1-azepanylcarbonyl)-2-oxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4427367.png)

![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B4427381.png)

![N-(2-ethyl-6-methylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427396.png)

![2-[(5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4427409.png)
![methyl (8-benzyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B4427425.png)
![1-[(4-chlorobenzyl)sulfonyl]piperidine](/img/structure/B4427429.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B4427434.png)

![N-(2,4-difluorophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427446.png)
![N-isopropyl-2-{[2-(3-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B4427460.png)
![2-cyclohexyl-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4427463.png)